6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The starting materials typically include a combination of heterocyclic precursors and amine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the tricyclic core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Quinazolinamines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Phenylmorpholines: These compounds contain a morpholine ring and exhibit various pharmacological properties.
Uniqueness
What sets 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H34N6O3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H34N6O3/c1-3-4-5-11-30-21(26)19(24(32)27-9-7-10-29-13-15-34-16-14-29)17-20-23(30)28-22-18(2)8-6-12-31(22)25(20)33/h6,8,12,17,26H,3-5,7,9-11,13-16H2,1-2H3,(H,27,32) |
InChI Key |
ZKRLPTWTVHFAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)C(=O)NCCCN3CCOCC3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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